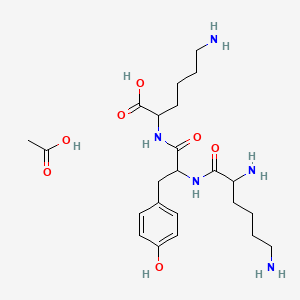
Lys-Tyr-Lys acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysyltyrosyllysine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Lysyltyrosyllysine acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of trifluoroacetic acid (TFA) or acetate during the purification process helps in obtaining high-purity peptides .
Análisis De Reacciones Químicas
Types of Reactions
Lysyltyrosyllysine acetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can occur at the peptide bonds or amino acid side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through dityrosine formation .
Aplicaciones Científicas De Investigación
Lysyltyrosyllysine acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study free radical oxidation and electron capture mechanisms.
Biology: Employed in the quantification of uracil in conjunction with uracil DNA glycosylase.
Medicine: Investigated for its potential therapeutic applications due to its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mecanismo De Acción
Lysyltyrosyllysine acetate salt exerts its effects through interactions with various molecular targets and pathways. The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is crucial for studying DNA repair mechanisms. Additionally, its ability to interact with free radicals makes it a valuable tool in oxidative stress research .
Comparación Con Compuestos Similares
Similar Compounds
Glycylhistidyllysine acetate salt: Another tripeptide with different amino acid composition.
Methionylarginylphenylalanine acetate salt: A tripeptide with distinct functional properties.
Leuprolide acetate salt: A synthetic nonapeptide used in medicine.
Uniqueness
Lysyltyrosyllysine acetate salt is unique due to its specific amino acid sequence, which allows it to interact with uracil DNA glycosylase and study free radical oxidation. Its ability to induce nicks in DNA and its role in electron capture mechanisms set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C23H39N5O7 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |
Clave InChI |
OXXOYNFTOCTMGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
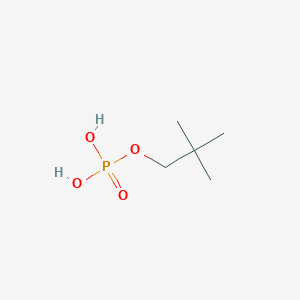
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
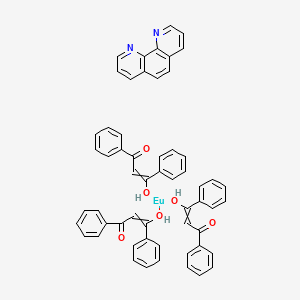
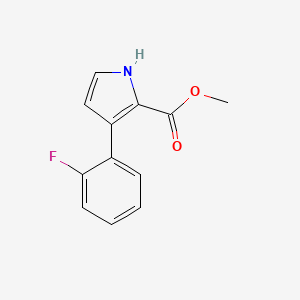
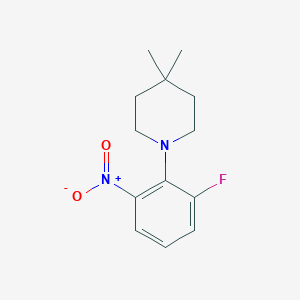
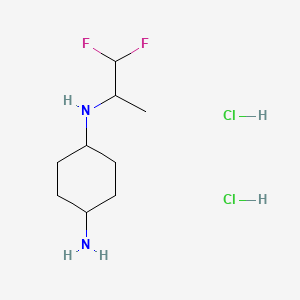
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)

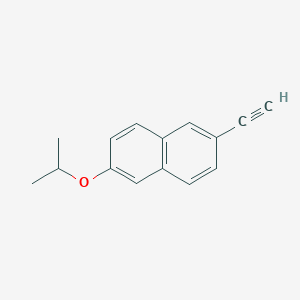
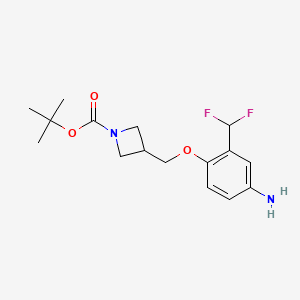
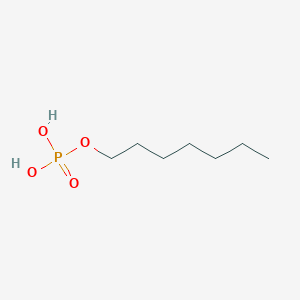
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
